2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid
Overview
Description
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is an important intermediate in the synthesis of various antibiotics, particularly cephalosporins, which are used to treat a wide range of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid typically involves multiple steps starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . Here is a detailed synthetic route:
Oximation: Cyanoacetamide reacts with hydroxylamine hydrochloride to form 2-cyano-2-hydroxyiminoacetamide.
Methylation: The oxime is then methylated using dimethyl sulfate to produce 2-cyano-2-methoxyiminoacetamide.
Dehydration: This intermediate undergoes dehydration with phosphoryl chloride to yield 2-(methoxyimino)malononitrile.
Aminolysis: The malononitrile is treated with aqueous ammonia to form 2-cyano-2-(methoxyimino)acetimidamide.
Bromination: Bromination in the presence of triethylamine results in 2-(methoxyimino)-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.
Cyclization: Finally, cyclization with potassium thiocyanate yields this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and purity. The use of phase-transfer catalysts and hydrogen peroxide has been reported to improve the efficiency of the hydrolysis step, increasing the overall yield .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a range of substituted thiadiazole derivatives .
Scientific Research Applications
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid primarily involves its role as an intermediate in the synthesis of antibiotics. The compound’s methoxyimino group is crucial for binding to bacterial enzymes, inhibiting their function and thereby preventing bacterial growth . The molecular targets include bacterial cell wall synthesis enzymes, which are essential for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
(5-Amino-[1,2,4]thiadiazol-3-yl)-ethoxyimino-acetic acid: This compound is similar but has an ethoxy group instead of a methoxy group.
(5-Amino-[1,2,4]thiadiazol-3-yl)-hydroxyimino-acetic acid: This compound has a hydroxy group instead of a methoxy group.
Uniqueness
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid is unique due to its specific methoxyimino group, which provides distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of certain antibiotics, offering advantages in terms of efficacy and spectrum of activity .
Properties
IUPAC Name |
(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIJZKVBQPTIMT-KRXBUXKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=NSC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=NSC(=N1)N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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